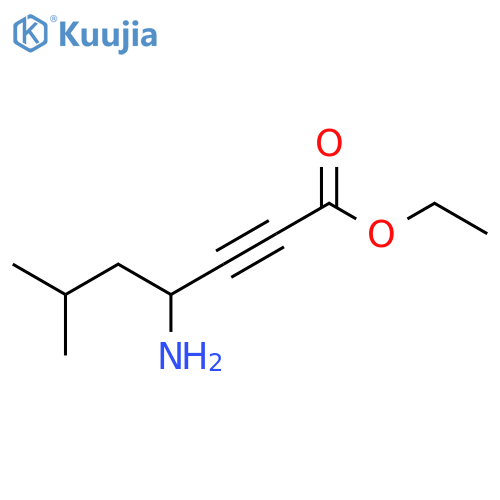Cas no 2137970-29-5 (2-Heptynoic acid, 4-amino-6-methyl-, ethyl ester)

2137970-29-5 structure
商品名:2-Heptynoic acid, 4-amino-6-methyl-, ethyl ester
CAS番号:2137970-29-5
MF:C10H17NO2
メガワット:183.24748301506
CID:5299453
2-Heptynoic acid, 4-amino-6-methyl-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- 2-Heptynoic acid, 4-amino-6-methyl-, ethyl ester
-
- インチ: 1S/C10H17NO2/c1-4-13-10(12)6-5-9(11)7-8(2)3/h8-9H,4,7,11H2,1-3H3
- InChIKey: OYOOGKOZVOFWFI-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)C#CC(N)CC(C)C
2-Heptynoic acid, 4-amino-6-methyl-, ethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-786977-0.05g |
ethyl 4-amino-6-methylhept-2-ynoate |
2137970-29-5 | 95% | 0.05g |
$1129.0 | 2024-05-22 | |
| Enamine | EN300-786977-0.5g |
ethyl 4-amino-6-methylhept-2-ynoate |
2137970-29-5 | 95% | 0.5g |
$1289.0 | 2024-05-22 | |
| Enamine | EN300-786977-0.1g |
ethyl 4-amino-6-methylhept-2-ynoate |
2137970-29-5 | 95% | 0.1g |
$1183.0 | 2024-05-22 | |
| Enamine | EN300-786977-1.0g |
ethyl 4-amino-6-methylhept-2-ynoate |
2137970-29-5 | 95% | 1.0g |
$1343.0 | 2024-05-22 | |
| Enamine | EN300-786977-5.0g |
ethyl 4-amino-6-methylhept-2-ynoate |
2137970-29-5 | 95% | 5.0g |
$3894.0 | 2024-05-22 | |
| Enamine | EN300-786977-2.5g |
ethyl 4-amino-6-methylhept-2-ynoate |
2137970-29-5 | 95% | 2.5g |
$2631.0 | 2024-05-22 | |
| Enamine | EN300-786977-10.0g |
ethyl 4-amino-6-methylhept-2-ynoate |
2137970-29-5 | 95% | 10.0g |
$5774.0 | 2024-05-22 | |
| Enamine | EN300-786977-0.25g |
ethyl 4-amino-6-methylhept-2-ynoate |
2137970-29-5 | 95% | 0.25g |
$1235.0 | 2024-05-22 |
2-Heptynoic acid, 4-amino-6-methyl-, ethyl ester 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
2137970-29-5 (2-Heptynoic acid, 4-amino-6-methyl-, ethyl ester) 関連製品
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量